4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound belonging to the class of dihydroquinoxaline derivatives. These compounds have gained attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound's structure features a quinoxaline core with an ethoxybenzoyl substituent, which may influence its reactivity and biological interactions.
The compound is synthesized through various chemical methods that involve the modification of existing dihydroquinoxaline structures. The synthesis often employs starting materials such as o-phenylenediamine, ethyl bromoacetate, and benzoyl chlorides, among others. The literature provides several methodologies for synthesizing related compounds, indicating a robust interest in this chemical class for potential therapeutic applications.
4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be classified as:
The synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step reactions. A common approach includes:
The reactions are generally performed under controlled conditions (temperature, solvent) to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The compound can undergo various chemical reactions typical for carbonyl-containing compounds:
Reactions are often monitored using thin-layer chromatography to assess progress and yield. Purification techniques such as column chromatography are utilized post-reaction to isolate the desired product.
The biological activity of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is hypothesized to involve several mechanisms:
Studies have shown that related dihydroquinoxaline derivatives exhibit significant antibacterial and anticancer activities, suggesting potential efficacy for this compound as well.
The compound has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, contributing to its potential as a therapeutic agent in medicine.
The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a privileged heterocyclic motif characterized by a fused bicyclic system with nitrogen atoms at positions 1 and 4. This core structure exhibits planar conformation and hydrogen-bonding capability through its carbonyl oxygen and secondary amine groups, enabling diverse molecular interactions with biological targets. The scaffold's physicochemical profile—including moderate lipophilicity (Consensus Log Po/w: 0.75) and solubility (ESOL Log S: -1.72)—facilitates cellular permeability while maintaining drug-like properties [2] [8]. Medicinal chemists exploit this versatility through strategic substitutions at the C3, C4, C6, and C7 positions, which modulate target affinity and selectivity.
The scaffold's synthetic accessibility enables rapid generation of structural diversity. As demonstrated by recent oncology-focused libraries, 6- and 7-position modifications with halogens or trifluoromethyl groups significantly enhance cytotoxic activity. Derivatives bearing electron-withdrawing substituents exhibit improved metabolic stability and target engagement compared to unsubstituted analogs [5] [8]. The hydrogen-bonding features allow this scaffold to mimic peptide turn structures, making it invaluable for inhibiting enzymes and protein-protein interactions implicated in cancer, inflammation, and hormonal disorders [7] [8].
Table 1: Representative 3,4-Dihydroquinoxalin-2(1H)-one Derivatives and Key Properties
Compound | CAS No. | Molecular Formula | Melting Point (°C) | Key Modifications |
---|---|---|---|---|
Unsubstituted core | 59564-59-9 | C₈H₈N₂O | 140-143 | Reference scaffold |
3,3-Dimethyl derivative | 80636-30-2 | C₁₀H₁₂N₂O | Not reported | Sp³ carbon addition |
6-Fluoro-7-trifluoromethyl | Not specified | C₉H₅F₄N₂O | Not reported | Electron-withdrawing groups |
4-Amino derivative | Not specified | C₈H₉N₃O | Not reported | Amino functionalization at C4 |
The introduction of benzoyl groups at the C4 position generates derivatives with enhanced pharmacological potency and target specificity. This modification expands the molecule's aromatic surface area, facilitating π-π stacking interactions with hydrophobic enzyme pockets and receptor subdomains. Notably, the 4-(4-methoxybenzoyl) analog (CAS 874216-49-6) demonstrates sub-micromolar inhibition of inflammatory pathways through selective estrogen receptor modulation, validating the benzoyl group's role in optimizing ligand-receptor contacts [3].
Hybridization strategies combining benzoyl-dihydroquinoxalinone scaffolds with other pharmacophores yield multi-target agents. Recent studies demonstrate that 1,3,4-oxadiazole-quinoxaline hybrids exhibit nanomolar cytotoxicity against breast adenocarcinoma (MCF7 GI₅₀: 1.85 μM) by disrupting cell cycle progression and inducing apoptosis [5]. The benzoyl moiety's geometry and electronic properties prove critical for activity—para-substituted derivatives show superior target affinity compared to ortho- or meta-substituted isomers due to reduced steric hindrance and optimal dipole alignment [3] [7].
Table 2: Biological Activities of Benzoyl-Substituted Dihydroquinoxalinones
Biological Target | Substituent Pattern | Reported Activity | Mechanistic Insight |
---|---|---|---|
Estrogen receptor (anti-inflammatory) | 4-(4-Methoxybenzoyl) | NF-κB pathway inhibition | Transcriptional repression of cytokines |
Aldosterone synthase (CYP11B2) | 4-Benzoyl with pyridyl link | Hypertension control | Steroidogenesis inhibition |
Breast cancer cells (MDA-MB-468) | Oxadiazole-quinoxaline hybrid | GI₅₀: 1.95 μM | S-phase cell cycle arrest and apoptosis |
Ethoxybenzoyl functionalization at the C4 position represents a strategic optimization of earlier alkoxy-substituted analogs. The ethoxy group (-OCH₂CH₃) provides balanced lipophilicity enhancement (predicted ΔLog P: +0.5 vs methoxy) and metabolic stability through steric shielding of the ether oxygen from oxidative cleavage [7]. Computational models indicate that para-ethoxy substitution on the benzoyl ring increases the compound's topological polar surface area (TPSA) by approximately 9 Ų compared to unsubstituted benzoyl, improving water solubility while maintaining membrane permeability [2] [6].
The ethyl extension also introduces subtle conformational effects. Molecular dynamics simulations reveal that the ethoxy group's rotational flexibility enables adaptive binding to enzyme active sites with varying cavity sizes. This contrasts with rigid analogs like 4-(4-fluorobenzoyl)-derivatives, which exhibit narrower target spectra. Furthermore, the ethoxy oxygen serves as a hydrogen-bond acceptor, potentially enhancing interactions with serine residues in catalytic pockets of oxidoreductases and cytochrome P450 enzymes [7]. The group's moderate electron-donating capacity (+I effect) fine-tunes the benzoyl ring's electron density, optimizing charge-transfer interactions with biological targets implicated in inflammatory and neoplastic diseases.
Table 3: Alkoxy Group Effects on Benzoyl-Substituted Scaffolds
Alkoxy Group | Lipophilicity (Consensus Log Po/w) | Metabolic Stability | Hydrogen-Bonding Capacity |
---|---|---|---|
Methoxy (-OCH₃) | +0.89 (XLOGP3) | Moderate | Acceptor only |
Ethoxy (-OCH₂CH₃) | +1.34 (predicted) | High | Acceptor only |
Propoxy (-OCH₂CH₂CH₃) | +1.81 (iLOGP) | Moderate | Acceptor only |
Cyclopropylmethoxy | +1.72 (iLOGP) | High | Acceptor only |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0